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Compound of Interest

Compound Name: Aluminum fumarate

Cat. No.: B6326789 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Aluminum fumarate, a prominent metal-organic framework (MOF), has garnered significant

attention across various scientific disciplines, including pharmaceuticals, due to its exceptional

porosity, high surface area, and notable stability. This technical guide provides an in-depth

exploration of the porosity and surface area of aluminum fumarate, offering a consolidated

resource for researchers and professionals working on its application. The document

summarizes key quantitative data, details the experimental protocols for its characterization,

and illustrates the analytical workflow.

Quantitative Porosity and Surface Area Data
The porous characteristics of aluminum fumarate can vary depending on the synthesis

method and post-synthetic treatment. The following table summarizes a range of reported

values for its Brunauer–Emmett–Teller (BET) surface area, pore volume, and pore size,

providing a comparative overview for researchers.
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Parameter Reported Value Range Synthesis Method/Notes

BET Surface Area 726 - 1300 m²/g

Varies with synthesis

(hydrothermal, spray drying,

mechanochemical) and

presence of binders.[1][2]

~1000 m²/g

Typical value for commercially

available aluminum fumarate.

[3]

970 - 1160 m²/g
Reported for pristine aluminum

fumarate.

1156 m²/g
Laboratory synthesized,

microporous.[4]

937 m²/g Oven dried at 100 °C.[5]

740 m²/g
In-situ synthesis on glass fiber

paper.[6]

Pore Volume 0.33 - 0.926 cm³/g
Dependent on synthesis and

pelletization.[1][7]

0.38 cm³/g
For oven-dried (100 °C)

sample.[5]

Pore Size 5.7 x 6.0 Å (0.57 x 0.60 nm)
Rhombus-shaped micropores.

[3][8]

1.6 nm (16 Å) Mean pore diameter.[5]

1.7 nm (17 Å) Average pore size.[4]

Experimental Protocols for Characterization
Accurate determination of the surface area and porosity of aluminum fumarate is crucial for its

application. The following section details the standard experimental methodologies employed

for this purpose.
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Sample Preparation and Activation
Prior to analysis, it is imperative to remove any guest molecules (e.g., water, solvents) from the

pores of the aluminum fumarate without compromising its framework structure. This process

is known as activation.

Objective: To evacuate the pores to allow for accurate measurement of gas adsorption.

Apparatus: Vacuum oven or a degassing station connected to the gas adsorption analyzer.

Procedure:

Place a precisely weighed amount of the aluminum fumarate sample (typically 50-100

mg) into a sample tube of known weight.

Attach the sample tube to the degassing port of the gas adsorption analyzer.

Heat the sample under a high vacuum (e.g., <10 µmHg). The temperature and duration of

heating are critical parameters. For aluminum fumarate, typical activation conditions are

heating at 150°C for at least 3 hours.[7] Some protocols may use slightly different

conditions, such as 120°C for 3 hours.

After degassing, the sample tube is cooled to room temperature while still under vacuum

and then weighed again to determine the activated sample mass.

Nitrogen Adsorption-Desorption Isotherm Measurement
(BET Analysis)
The BET theory is the most common method for determining the specific surface area of

porous materials. It involves measuring the amount of an inert gas (typically nitrogen) that

adsorbs onto the surface of the material at cryogenic temperature (77 K, the boiling point of

liquid nitrogen).

Objective: To obtain the nitrogen adsorption-desorption isotherm, from which the BET

surface area, pore volume, and pore size distribution can be calculated.
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Apparatus: A volumetric gas adsorption analyzer (e.g., Micromeritics ASAP series,

Quantachrome Instruments).

Procedure:

The sample tube containing the activated aluminum fumarate is transferred to the

analysis port of the instrument.

A dewar filled with liquid nitrogen is raised to immerse the sample tube, maintaining a

constant temperature of 77 K.

Small, controlled doses of nitrogen gas are introduced into the sample tube.

The amount of adsorbed gas is determined by measuring the pressure change in the

manifold of a known volume.

This process is repeated over a range of relative pressures (P/P₀, where P is the pressure

of the gas and P₀ is the saturation pressure of the gas at 77 K) to generate the adsorption

isotherm.

Subsequently, the pressure is systematically reduced to measure the desorption of

nitrogen, generating the desorption isotherm. The shape of the isotherm provides initial

insights into the porous nature of the material (e.g., Type I for microporous materials).[5]

Data Analysis
BET Surface Area: The surface area is calculated from the adsorption data in the relative

pressure range of approximately 0.05 to 0.35 using the BET equation.

Pore Volume: The total pore volume is typically estimated from the amount of gas adsorbed

at a relative pressure close to saturation (e.g., P/P₀ = 0.99).

Pore Size Distribution: The pore size distribution can be calculated from the adsorption or

desorption isotherm using theoretical models such as Barrett-Joyner-Halenda (BJH) for

mesopores or Density Functional Theory (DFT) and Non-Local Density Functional Theory

(NLDFT) for micropores.[9]
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Visualization of Characterization Workflow
The following diagram illustrates the logical workflow for the porosity and surface area

characterization of aluminum fumarate.
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Click to download full resolution via product page

Caption: Workflow for Aluminum Fumarate Porosity Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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